

# Discovery and history of 3,4,5-Trifluorocinnamic acid

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## Compound of Interest

Compound Name: *3,4,5-Trifluorocinnamic acid*

Cat. No.: B3382470

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An In-Depth Technical Guide to **3,4,5-Trifluorocinnamic Acid**: Synthesis, Properties, and Historical Context

## Abstract

**3,4,5-Trifluorocinnamic acid** (CAS No. 152152-19-7) is a halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#) [\[3\]](#) The strategic placement of three fluorine atoms on the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the compound's properties, logical synthetic pathways, and the scientific context surrounding its development and application. While a singular "discovery" paper is not prominent in the literature, its history is intrinsically linked to the availability of its precursor, 3,4,5-trifluorobenzaldehyde, and the established chemical reactions used to create cinnamic acid derivatives.

## Introduction: The Significance of Fluorinated Pharmaceuticals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique properties to parent compounds. In the context of cinnamic acids, trifluorination of the phenyl ring can:

- **Modulate Acidity (pKa):** The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group, which can influence drug absorption and formulation.
- **Enhance Metabolic Stability:** The C-F bond is resistant to metabolic oxidation by cytochrome P450 enzymes, often increasing the half-life of a drug candidate.
- **Improve Binding Affinity:** Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, enhancing binding potency and selectivity.
- **Increase Lipophilicity:** Strategic fluorination can increase a molecule's ability to cross lipid membranes, improving bioavailability and access to intracellular targets.

The cinnamic acid scaffold itself is a well-recognized "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.<sup>[4][5]</sup>

## Genesis of a Molecule: The Precursor Landscape

The history of **3,4,5-Trifluorocinnamic acid** is predicated on the synthesis of its key precursor, 3,4,5-Trifluorobenzaldehyde (CAS No. 132123-54-7).<sup>[6]</sup> This aldehyde is the essential starting material for the classical condensation reactions that form the cinnamic acid backbone. The development and commercial availability of this trifluorinated aldehyde were the critical enabling steps for the subsequent synthesis of its derivatives, including the target acid.

Property	Value	Reference(s)
CAS Number	132123-54-7	<a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> F <sub>3</sub> O	<a href="#">[6]</a>
Molecular Weight	160.09 g/mol	<a href="#">[6]</a>
Boiling Point	174 °C	<a href="#">[6]</a>
Density	1.42 g/mL at 25 °C	<a href="#">[6]</a>

Table 1: Physicochemical Properties of the Key Precursor, 3,4,5-Trifluorobenzaldehyde.

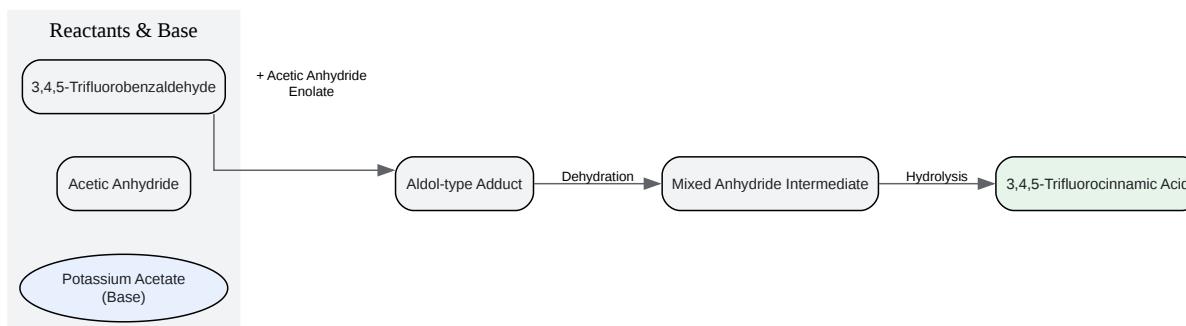
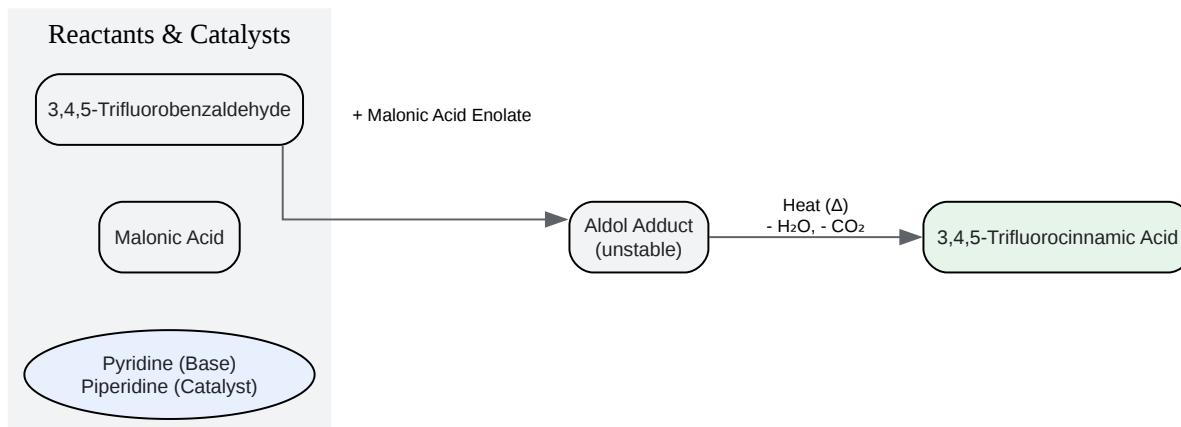
## Foundational Synthetic Methodologies

The synthesis of **3,4,5-Trifluorocinnamic acid** is not explicitly detailed in a single, seminal publication but can be reliably achieved through well-established named reactions. The two most logical and field-proven methodologies are the Knoevenagel-Doebner Condensation and the Perkin Reaction.

### Knoevenagel-Doebner Condensation

This is one of the most efficient and widely used methods for synthesizing  $\alpha,\beta$ -unsaturated acids.<sup>[7]</sup> The reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base like pyridine or piperidine.

The base (piperidine/pyridine) deprotonates malonic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3,4,5-trifluorobenzaldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation upon heating to yield the final trans-cinnamic acid product. The use of pyridine often serves as both the base and the solvent.



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